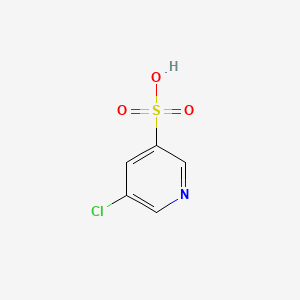
5-Chloropyridine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloropyridine-3-sulfonic acid is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chlorine atom at the 5-position and a sulfonic acid group at the 3-position of the pyridine ring. This compound is of significant interest in various fields of scientific research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyridine-3-sulfonic acid can be achieved through several methods. One common approach involves the oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide, followed by sulfonation in an aqueous solution to introduce the sulfonic acid group . Another method involves the diazotation of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group to form pyridine-3-sulfonyl chlorides, which are then hydrolyzed to yield the sulfonic acid .
Industrial Production Methods
In industrial settings, the production of pyridine-3-sulfonyl chloride, a precursor to this compound, involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride under controlled conditions. The reaction mixture is then subjected to distillation under reduced pressure to purify the product .
Chemical Reactions Analysis
Types of Reactions
5-Chloropyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, sulfonamides, and other functionalized pyridine compounds .
Scientific Research Applications
5-Chloropyridine-3-sulfonic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and as a building block for biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloropyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The chlorine atom at the 5-position can participate in various substitution reactions, further modifying the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloropyridine-3-sulfonic acid
- 4-Chloropyridine-3-sulfonic acid
- 3-Chloropyridine-2-sulfonic acid
Uniqueness
5-Chloropyridine-3-sulfonic acid is unique due to the specific positioning of the chlorine and sulfonic acid groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its isomers. This unique structure allows for selective interactions in various chemical and biological processes .
Properties
Molecular Formula |
C5H4ClNO3S |
|---|---|
Molecular Weight |
193.61 g/mol |
IUPAC Name |
5-chloropyridine-3-sulfonic acid |
InChI |
InChI=1S/C5H4ClNO3S/c6-4-1-5(3-7-2-4)11(8,9)10/h1-3H,(H,8,9,10) |
InChI Key |
IMLKWCSVQVETBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Cl)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


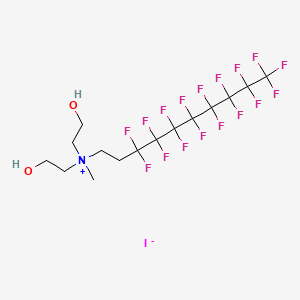
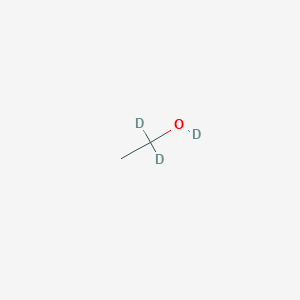
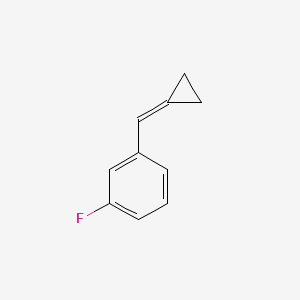

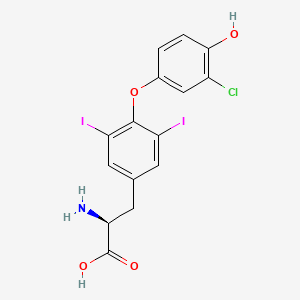
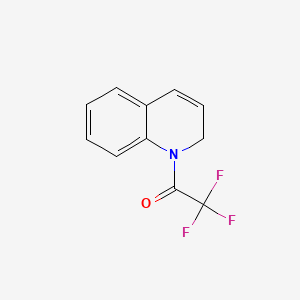
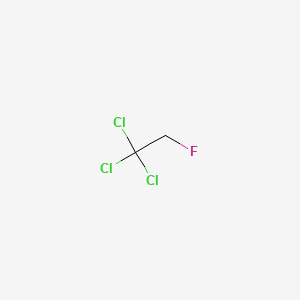
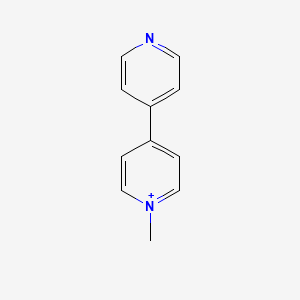
![[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13423441.png)

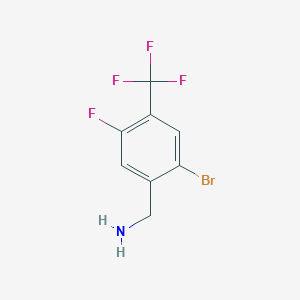
![(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin](/img/structure/B13423463.png)

![N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide](/img/structure/B13423478.png)
